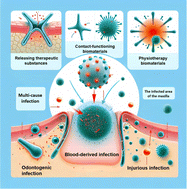Advances in reparative materials for infectious bone defects and their applications in maxillofacial regions
Journal of Materials Chemistry B Pub Date: 2023-12-05 DOI: 10.1039/D3TB02069J
Abstract
Infectious bone defects are characterized by the partial loss or destruction of bone tissue resulting from bacterial contaminations subsequent to diseases or external injuries. Traditional bone transplantation and clinical methods are insufficient in meeting the treatment demands for such diseases. As a result, researchers have increasingly focused on the development of more sophisticated biomaterials for improved therapeutic outcomes in recent years. This review endeavors to investigate specific reparative materials utilized for the treatment of infectious bone defects, particularly those present in the maxillofacial region, with a focus on biomaterials capable of releasing therapeutic substances, functional contact biomaterials, and novel physical therapy materials. These biomaterials operate via heightened antibacterial or osteogenic properties in order to eliminate bacteria and/or stimulate bone cells regeneration in the defect, ultimately fostering the reconstitution of maxillofacial bone tissue. Based upon some successful applications of new concept materials in bone repair of other parts, we also explore their future prospects and potential uses in maxillofacial bone repair later in this review. We highlight that the exploration of advanced biomaterials holds promise in establishing a solid foundation for the development of more biocompatible, effective, and personalized treatments for reconstructing infectious maxillofacial defects.


Recommended Literature
- [1] Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction
- [2] Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay
- [3] Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†
- [4] Hemispherical nanobubbles reduce interfacial slippage in simple liquids
- [5] A study of the electronic structure and structural stability of Gd2Ti2O7 based glass-ceramic composites†
- [6] Asymmetric synthesis of hetero-1,2,3,4,5-pentasubstituted ferrocenes†
- [7] Curly arrows meet electron density transfers in chemical reaction mechanisms: from electron localization function (ELF) analysis to valence-shell electron-pair repulsion (VSEPR) inspired interpretation
- [8] Rational design of ordered Pd–Pb nanocubes as highly active, selective and durable catalysts for solvent-free benzyl alcohol oxidation†
- [9] Black-phosphorus crystal growth model deduced from the product distribution state under different process factors†
- [10] Three-dimensional graphene encapsulated Ag–ZnFe2O4 flower-like nanocomposites with enhanced photocatalytic degradation of enrofloxacin†










